An In-Depth Technical Guide to 4,5-Dimethyl-1H-pyrrol-3-amine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 4,5-Dimethyl-1H-pyrrol-3-amine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-pyrrol-3-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of pyrrole chemistry. The guide covers the compound's chemical structure, predicted physicochemical properties, and proposes a detailed, plausible synthetic route. Furthermore, it explores the potential reactivity and biological significance of this scaffold, offering insights for its application in drug discovery and development.
Introduction: The Pyrrole Scaffold in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Pyrrole derivatives have demonstrated therapeutic potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][3][4] The specific substitution pattern on the pyrrole ring plays a crucial role in modulating the compound's biological activity and physicochemical properties.[5][6] This guide focuses on the specific, yet underexplored, derivative, 4,5-Dimethyl-1H-pyrrol-3-amine, providing a foundational understanding for researchers interested in this and related chemical entities.
Chemical Structure and Properties
The chemical structure of 4,5-Dimethyl-1H-pyrrol-3-amine features a five-membered aromatic pyrrole ring with methyl groups at the 4 and 5 positions and an amine group at the 3-position. The IUPAC name for this compound is 4,5-Dimethyl-1H-pyrrol-3-amine.
Molecular Formula: C₆H₁₀N₂
Molecular Weight: 110.16 g/mol
Canonical SMILES: CC1=C(C=C(N1)N)C
Table 1: Predicted Physicochemical Properties of 4,5-Dimethyl-1H-pyrrol-3-amine
| Property | Predicted Value/Range | Rationale/Comparison Compounds |
| Physical State | Solid | Similar aminopyrroles are solids at room temperature. |
| Melting Point (°C) | 100 - 150 | Based on melting points of various dimethyl- and aminopyrrole derivatives. |
| Boiling Point (°C) | > 200 | High boiling point expected due to hydrogen bonding capabilities of the amine and N-H groups. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The amine group enhances polarity, but the dimethylated pyrrole ring retains some nonpolar character. |
| pKa (of conjugate acid) | 4 - 6 | The pyrrole nitrogen is non-basic due to delocalization of its lone pair into the aromatic system. The exocyclic amine is expected to have a pKa in the typical range for arylamines. |
| LogP | 1.0 - 2.0 | Calculated based on the contributions of the dimethylpyrrole core and the amino group. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine can be envisioned through a multi-step process, commencing with the well-established Paal-Knorr pyrrole synthesis, followed by nitration and subsequent reduction.[7][8]
Rationale for the Synthetic Approach
The Paal-Knorr synthesis provides a reliable method for constructing the 2,3-dimethyl-1H-pyrrole core from a 1,4-dicarbonyl compound.[9][10] Direct introduction of an amino group at the 3-position of a pre-formed pyrrole can be challenging. Therefore, a more controlled approach involves the nitration of the pyrrole ring, followed by the reduction of the nitro group to the desired amine. This strategy allows for regiochemical control and utilizes common and well-understood chemical transformations.
Visualizing the Synthesis Workflow
Caption: Proposed three-step synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 3,4-Dimethyl-1H-pyrrole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,4-pentanedione (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Add an excess of an ammonia source, such as ammonium acetate (2-3 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-1H-pyrrole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 3,4-Dimethyl-2-nitro-1H-pyrrole
-
In a flask cooled in an ice-salt bath, dissolve 3,4-dimethyl-1H-pyrrole (1 equivalent) in acetic anhydride.
-
Slowly add a solution of fuming nitric acid (1 equivalent) in acetic anhydride, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
The crude 3,4-dimethyl-2-nitro-1H-pyrrole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 3: Synthesis of 4,5-Dimethyl-1H-pyrrol-3-amine
-
In a hydrogenation vessel, dissolve 3,4-dimethyl-2-nitro-1H-pyrrole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Alternatively, the reduction can be carried out using a metal-acid system, such as tin(II) chloride in concentrated hydrochloric acid, followed by neutralization.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the 4,5-Dimethyl-1H-pyrrol-3-amine by column chromatography on silica gel or by recrystallization.
Potential Reactivity and Biological Applications
The chemical reactivity of 4,5-Dimethyl-1H-pyrrol-3-amine is dictated by the interplay of the electron-rich pyrrole ring and the nucleophilic amino group.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic substitution. The directing effects of the methyl and amino groups would likely favor substitution at the 2-position.
-
N-Acylation and N-Alkylation: The exocyclic amino group can readily undergo acylation and alkylation reactions with appropriate electrophiles.
-
Diazotization: The primary amino group can be converted to a diazonium salt, which can then be used in various subsequent transformations.
Potential Signaling Pathways and Drug Development
Substituted aminopyrroles have been investigated for their potential to modulate various biological pathways.[11] Given the structural motifs present in 4,5-Dimethyl-1H-pyrrol-3-amine, it could be a valuable scaffold for developing inhibitors of enzymes such as kinases, which are often implicated in cancer and inflammatory diseases. The dimethyl substitution pattern can enhance binding affinity and selectivity for specific protein targets.
Caption: Potential therapeutic applications of 4,5-Dimethyl-1H-pyrrol-3-amine.
Safety and Handling
While specific toxicity data for 4,5-Dimethyl-1H-pyrrol-3-amine is unavailable, it should be handled with the standard precautions for aminopyrrole derivatives. These compounds can be skin and eye irritants.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,5-Dimethyl-1H-pyrrol-3-amine represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The insights into its potential reactivity and biological applications are intended to stimulate further research and development of this and related pyrrole derivatives as novel therapeutic agents. As with any new chemical entity, thorough experimental validation of the predicted properties and biological activities is essential.
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